molecular formula C24H30N4O4 B5572314 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

Cat. No.: B5572314
M. Wt: 438.5 g/mol
InChI Key: YZJDBCXSFRXDQS-KOZSXFMUSA-N
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Description

2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including phenoxy, hydrazinylidene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide typically involves the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,3,6-trimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Hydrazine coupling: The phenoxyacetyl intermediate is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Final condensation: The hydrazinylidene intermediate undergoes condensation with an appropriate aldehyde or ketone to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and hydrazinylidene groups.

    Reduction: Reduction reactions may target the hydrazinylidene and acetamide groups.

    Substitution: The phenoxy groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials with specific properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use as a probe to study biological processes.

Industry

    Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3,6-trimethylphenoxy)acetamide: A simpler analog lacking the hydrazinylidene and ethylidene groups.

    N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide: A compound with similar functional groups but different structural arrangement.

Uniqueness

The uniqueness of 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-15-7-9-17(3)23(19(15)5)31-13-21(29)27-25-11-12-26-28-22(30)14-32-24-18(4)10-8-16(2)20(24)6/h7-12H,13-14H2,1-6H3,(H,27,29)(H,28,30)/b25-11+,26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJDBCXSFRXDQS-KOZSXFMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC=NNC(=O)COC2=C(C=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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